(6R)-Hydroxy (R,S)-Palonosetron

5-HT3 Receptor Pharmacology Metabolite Activity Profiling CINV Drug Development

(6R)-Hydroxy (R,S)-Palonosetron (CAS 175873-26-4, molecular formula C₁₉H₂₄N₂O₂, molecular weight 312.41 g/mol) is a hydroxylated metabolite of the second-generation 5-HT3 receptor antagonist palonosetron. Palonosetron is metabolized primarily by cytochrome P450 2D6 to two major substantially inactive metabolites, designated M4 (6S-hydroxy-palonosetron) and M9 (palonosetron N-oxide), which together account for the majority of palonosetron disposition.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 175873-26-4
Cat. No. B124602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-Hydroxy (R,S)-Palonosetron
CAS175873-26-4
Synonyms[3aR-[2(S*),3aα,6α]]-2-(1-azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-6-hydroxy-1H-Benz[de]isoquinolin-1-one
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O
InChIInChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16+,17+/m0/s1
InChIKeyTZDXMUXWGXFPLG-IAOVAPTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6R)-Hydroxy (R,S)-Palonosetron (CAS 175873-26-4): A Critical Palonosetron Metabolite and Impurity Reference Standard for 5-HT3 Antagonist Analysis


(6R)-Hydroxy (R,S)-Palonosetron (CAS 175873-26-4, molecular formula C₁₉H₂₄N₂O₂, molecular weight 312.41 g/mol) is a hydroxylated metabolite of the second-generation 5-HT3 receptor antagonist palonosetron [1]. Palonosetron is metabolized primarily by cytochrome P450 2D6 to two major substantially inactive metabolites, designated M4 (6S-hydroxy-palonosetron) and M9 (palonosetron N-oxide), which together account for the majority of palonosetron disposition [2]. The (6R)-hydroxy diastereomer represents a specific stereochemical variant of the hydroxylated metabolite class, possessing the 6R hydroxyl configuration in combination with the R,S configuration at the quinuclidine moiety, distinguishing it from the 6S-hydroxy metabolite (M4) and the parent drug . As both a metabolite and a potential process-related impurity, this compound is essential for analytical method development, impurity profiling, and quality control in palonosetron drug substance and finished product testing.

Why (6R)-Hydroxy (R,S)-Palonosetron Cannot Be Substituted by Generic 5-HT3 Antagonists or Other Palonosetron Impurities


Generic substitution among 5-HT3 antagonist reference standards or palonosetron impurity markers is scientifically unsound due to the compound's unique stereochemical identity and its distinct pharmacological and analytical profile. Palonosetron itself possesses two chiral centers, yielding four possible stereoisomers; only the (3aS, 2S) configuration exhibits therapeutic 5-HT3 antagonist activity [1]. The (6R)-hydroxy (R,S) variant introduces an additional chiral center at the 6-position of the benzisoquinolinone ring, resulting in a diastereomer that is chromatographically resolvable from the 6S-hydroxy metabolite (M4) and from the parent drug [2]. Critically, the hydroxylated metabolites of palonosetron retain less than 1% of the 5-HT3 receptor antagonist activity of the parent compound [3], meaning that even minor contamination with this impurity does not contribute to pharmacological efficacy but may affect analytical accuracy. Regulatory frameworks, including USP monographs, mandate the control of specific impurities based on their unique chromatographic and spectral signatures; substituting (6R)-hydroxy (R,S)-palonosetron with a structurally similar but stereochemically distinct compound would compromise method specificity, system suitability, and regulatory compliance [4]. The compound's explicit (6R, R,S) configuration defines its retention behavior, MS fragmentation pattern, and UV absorption characteristics, none of which can be replicated by generic 5-HT3 antagonist standards or alternative palonosetron impurities.

(6R)-Hydroxy (R,S)-Palonosetron (CAS 175873-26-4) Quantitative Differentiation Evidence Guide


5-HT3 Receptor Binding Affinity of Palonosetron Hydroxyl Metabolites vs. Parent Drug

The hydroxylated metabolites of palonosetron, including the 6-hydroxy variants, exhibit profoundly reduced pharmacological activity at the 5-HT3 receptor compared to the parent drug. The combined activity of both major metabolites (M4 and M9) accounts for less than 1% of the 5-HT3 receptor antagonist activity of intact palonosetron [1]. This near-complete loss of receptor binding establishes that (6R)-hydroxy (R,S)-palonosetron, as a member of the hydroxylated metabolite class, is pharmacologically inactive and serves exclusively as an analytical marker rather than a bioactive molecule. In contrast, palonosetron demonstrates high-affinity binding with a reported Ki of 0.17 nM .

5-HT3 Receptor Pharmacology Metabolite Activity Profiling CINV Drug Development

Chromatographic Resolution of Hydroxylated Palonosetron Metabolites from Parent Drug and Related Impurities

A stability-indicating reversed-phase HPLC method using a naphthalethyl stationary phase achieved chromatographic resolution (Rs > 2) for palonosetron hydrochloride and its related compounds, including hydroxylated metabolites [1]. LC-MS analysis of stressed samples confirmed that hydroxylated, keto, and N-oxide metabolites of palonosetron could be identified based on their distinct m/z values [1]. The method demonstrated recoveries of 90.0–104.8% for impurities and excellent linearity (R² > 0.998), with limits of detection (LOD) of 0.011–0.013 μg/mL and limits of quantification (LOQ) of 0.035–0.046 μg/mL [1]. This validated method enables the specific identification and quantification of (6R)-hydroxy (R,S)-palonosetron as a discrete impurity distinguishable from the 6S-hydroxy metabolite (M4) by virtue of its stereochemistry-dependent retention behavior.

Stability-Indicating LC Method Impurity Profiling Palonosetron HCl Analysis

Metabolic Pathway Specificity: CYP2D6-Mediated Hydroxylation Generates Stereochemically Distinct 6-Hydroxy Diastereomers

Palonosetron undergoes CYP2D6-mediated metabolism to produce two major metabolites, M4 (6S-hydroxy-palonosetron, CAS 848074-08-8) and M9 (palonosetron N-oxide, CAS 813425-83-1) [1]. The (6R)-hydroxy (R,S)-palonosetron (CAS 175873-26-4) represents the 6R diastereomer of the hydroxylated metabolite, distinct from the 6S-hydroxy M4 metabolite. A human mass balance study with [¹⁴C]-palonosetron demonstrated that unchanged palonosetron accounts for 71.9% of total radioactivity in plasma, with renal elimination as the primary excretion route and metabolites M9 and M4 accounting for the majority of palonosetron disposition [2]. The mean plasma elimination half-life of palonosetron is 37 hours, with approximately 80% of the dose recovered in urine within 144 hours [2]. The stereochemical distinction between the 6R-hydroxy and 6S-hydroxy metabolites necessitates separate reference standards for accurate pharmacokinetic and metabolic profiling.

Drug Metabolism CYP2D6 Palonosetron Pharmacokinetics

USP Monograph Compliance and Reference Standard Traceability for Palonosetron Impurity Profiling

The United States Pharmacopeia (USP) Palonosetron Hydrochloride monograph specifies the control of multiple related compounds and impurities, including stereoisomers and degradation products, requiring the use of authenticated reference standards for system suitability and quantification [1]. Palonosetron Related Compound C (USP) is available as a pharmacopeial reference standard intended for use in specified quality tests and assays as defined in the USP compendia [2]. While (6R)-hydroxy (R,S)-palonosetron (CAS 175873-26-4) itself may correspond to a specific USP-designated impurity or related compound, its characterization as a fully characterized reference standard enables traceability against pharmacopeial standards (USP or EP) and supports analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production [3]. Suppliers offer this compound with detailed characterization data compliant with regulatory guidelines [4].

USP Reference Standard Pharmacopeial Compliance Impurity Traceability

Physicochemical and Spectral Differentiation: Molecular Weight, Formula, and Predicted Properties vs. Parent Drug and N-Oxide Metabolite

(6R)-Hydroxy (R,S)-palonosetron (C₁₉H₂₄N₂O₂, MW 312.41 g/mol) differs from the parent drug palonosetron (C₁₉H₂₄N₂O, MW 296.41 g/mol for the free base) by the addition of one oxygen atom (+16 Da), consistent with mono-hydroxylation . This mass shift enables unambiguous discrimination by mass spectrometry. The compound also differs from palonosetron N-oxide (M9, also C₁₉H₂₄N₂O₂, MW 312.41 g/mol) despite sharing the same molecular formula, as the N-oxide features oxidation at the quinuclidine nitrogen rather than hydroxylation at the 6-position [1]. These structural isomers are distinguishable by their distinct MS/MS fragmentation patterns, chromatographic retention times, and NMR chemical shifts. The SMILES notation for (6R)-hydroxy (R,S)-palonosetron is O=C1C2=CC=CC3[C@H](O)CC[C@H](C2=3)CN1[C@H]1C2CCN(CC2)C1 [2]. Predicted physicochemical properties include a boiling point of 515.4±50.0 °C, density of 1.32±0.1 g/cm³, and pKa of 14.32±0.20 [3].

Physicochemical Characterization Mass Spectrometry Reference Standard Identity

SFC-Based Simultaneous Separation of Palonosetron Stereoisomers and Impurities: Method Applicability

A recently developed supercritical fluid chromatography (SFC) method achieved simultaneous enantioselective, diastereoselective, and achiral separation of palonosetron hydrochloride and its six specified impurities in 18 minutes under gradient elution [1]. The optimized method employed an ADH polysaccharide-based chiral stationary phase with a ternary solvent mixture (methanol:acetonitrile:diethylamine, 60:40:0.2, v/v/v), which was essential for resolving the four palonosetron stereoisomers (IMP-1 through IMP-3) and three achiral impurities (IMP-4 through IMP-6) including palonosetron-3-ene, palonosetron N-oxide, and palonosetron-3-ene N-oxide [1]. Thermodynamic analysis revealed that the separation process was entropy-driven, while molecular docking studies indicated that differences in hydrogen bonding and π-π interactions between analytes and the chiral stationary phase governed the discrimination [1]. Although the hydroxylated metabolites were not among the six impurities explicitly listed, the SFC platform's demonstrated capability to resolve structurally similar compounds with multiple chiral centers strongly supports its applicability for the separation and quantification of (6R)-hydroxy (R,S)-palonosetron from co-eluting species.

Supercritical Fluid Chromatography Chiral Separation Palonosetron Impurity Analysis

High-Value Application Scenarios for (6R)-Hydroxy (R,S)-Palonosetron (CAS 175873-26-4) in Pharmaceutical R&D and Quality Control


Reference Standard for Palonosetron Impurity Profiling in ANDA Submissions

(6R)-Hydroxy (R,S)-palonosetron serves as an essential reference standard for the identification, quantification, and control of hydroxylated palonosetron impurities in drug substance and drug product. Its use is mandated by the need to demonstrate analytical method specificity and accuracy in ANDA submissions, where the FDA requires that individual unspecified impurities be controlled at ≤0.10% (or ≤0.5% for total impurities) relative to the active pharmaceutical ingredient [1]. The validated stability-indicating LC method employing a naphthalethyl stationary phase achieves LODs of 0.011–0.013 μg/mL and LOQs of 0.035–0.046 μg/mL, enabling detection of this impurity well below the ICH Q3A reporting threshold [2]. Procurement of a fully characterized, batch-certified reference standard with a Certificate of Analysis (CoA) documenting purity, identity (NMR, MS, IR), and chromatographic purity (HPLC/GC) is a prerequisite for regulatory acceptance of impurity methods [3].

System Suitability Standard for SFC and HPLC Chiral/Achiral Impurity Methods

The compound is ideally suited as a system suitability test (SST) marker for chromatographic methods that must simultaneously resolve palonosetron from its stereoisomers and structurally related impurities. The 2024 SFC method published in the Journal of Chromatography A demonstrates complete separation of palonosetron and six impurities within 18 minutes using a ternary solvent system, providing a modern, green-chemistry-compliant alternative to traditional USP HPLC methods that consume tetrahydrofuran [4]. Including (6R)-hydroxy (R,S)-palonosetron as an SST solution component verifies column performance, mobile phase integrity, and detector response before each analytical run, which is a current Good Manufacturing Practice (cGMP) requirement in commercial QC laboratories [5].

Metabolic Pathway Elucidation and CYP2D6 Pharmacogenetic Studies

As a stereochemically defined hydroxylated metabolite of palonosetron, (6R)-hydroxy (R,S)-palonosetron is a valuable analytical tool for in vitro and in vivo drug metabolism studies. CYP2D6 is the primary enzyme responsible for palonosetron hydroxylation [6], and the availability of both the 6R-hydroxy and 6S-hydroxy diastereomers as discrete reference standards enables the accurate quantification of stereoselective metabolite formation in human liver microsome assays, recombinant CYP enzyme systems, and clinical pharmacokinetic studies. This capability is particularly relevant for pharmacogenetic investigations, as CYP2D6 poor metabolizers (approximately 7–10% of Caucasians) may exhibit altered palonosetron metabolism and metabolite profiles [7], potentially impacting drug safety and efficacy.

Forced Degradation Study Marker for Oxidative Stress Testing of Palonosetron Formulations

Forced degradation studies are a regulatory requirement under ICH Q1A(R2) to establish the stability-indicating nature of analytical methods. Exposure of palonosetron to oxidative stress conditions (e.g., H₂O₂) generates hydroxylated degradation products, including the 6-hydroxy metabolite [2]. (6R)-Hydroxy (R,S)-palonosetron serves as a characterized marker for the hydroxylation degradation pathway, enabling the quantitative assessment of oxidative stability in palonosetron hydrochloride injection formulations (typically formulated at pH 4.0–6.0 with EDTA as a chelating agent) [8]. The LC-MS confirmation of m/z values matching hydroxylated metabolites in stressed samples [2] provides definitive peak assignment and mass balance accountability, which is critical for regulatory submission of stability data.

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